molecular formula C11H11FN2 B8510897 1-(7-Fluoroquinolin-6-yl)ethanamine

1-(7-Fluoroquinolin-6-yl)ethanamine

Cat. No.: B8510897
M. Wt: 190.22 g/mol
InChI Key: MLEIELNBRQFSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Fluoroquinolin-6-yl)ethanamine is a fluorinated quinoline derivative featuring an ethanamine side chain at the 6-position of the quinoline ring system. Fluorine atoms are known to enhance electronegativity and metabolic stability, while the ethanamine group may facilitate interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

1-(7-fluoroquinolin-6-yl)ethanamine

InChI

InChI=1S/C11H11FN2/c1-7(13)9-5-8-3-2-4-14-11(8)6-10(9)12/h2-7H,13H2,1H3

InChI Key

MLEIELNBRQFSIF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CC=N2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares 1-(7-Fluoroquinolin-6-yl)ethanamine with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula (Inferred) Key Features Reference
This compound Quinoline -F at C7; -CH2CH2NH2 at C6 C11H12FN2 Fluorine enhances electronic properties; ethanamine may aid bioavailability N/A
1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine Benzothiazole -F at C6; -CH2CH2NH2 at C2 C9H10FN2S Thiazole ring introduces sulfur, altering solubility and reactivity
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine Pyridine -CH3 at C2; morpholine at C6; -CH2CH2NH2 at C3 C12H20N3O Morpholine group improves solubility; methyl enhances steric effects
(1-Ethyl-THQ-6-yl)methanamine Tetrahydroquinoline -CH2CH3 at C1; -CH2NH2 at C6 C12H18N2 Saturated ring reduces aromaticity, potentially increasing flexibility

Notes:

  • The quinoline core in this compound distinguishes it from benzothiazole or pyridine derivatives, offering a planar aromatic system for π-π interactions .
  • Fluorine at the 7-position may confer resistance to oxidative degradation compared to non-fluorinated analogs .

Physicochemical Properties

While experimental data for the target compound is unavailable, inferences can be drawn from analogs:

  • Lipophilicity: Fluorine and aromatic systems (quinoline, benzothiazole) increase logP values, suggesting moderate hydrophobicity. Morpholine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to the oxygen-rich heterocycle.
  • Stability: Fluorinated compounds like 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine are likely more stable under acidic conditions than non-fluorinated variants .

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